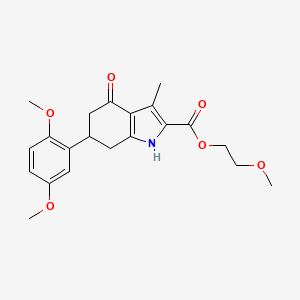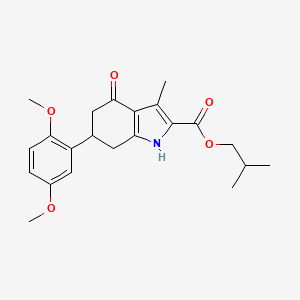![molecular formula C19H30N6O5 B4301818 dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate](/img/structure/B4301818.png)
dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate
Übersicht
Beschreibung
Dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate, also known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPDT is a member of the triazine family of compounds, which are known for their diverse biological and chemical activities. In
Wissenschaftliche Forschungsanwendungen
Dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been studied extensively for its potential applications in various scientific fields, including materials science, medicinal chemistry, and biotechnology. In materials science, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biotechnology, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been used as a labeling agent for proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been shown to have potent anticancer activity in vitro, and it is believed that this activity is due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate for lab experiments is its high purity and stability, which makes it a reliable and consistent reagent for research. However, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is also highly toxic and must be handled with care. In addition, its high cost and limited availability may limit its use in some research applications.
Zukünftige Richtungen
There are many potential future directions for research involving dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate. One area of interest is the development of novel materials and polymers based on dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate, which could have applications in a variety of industries. Another area of interest is the further investigation of dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate's potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate could lead to more efficient and cost-effective production of this compound.
Eigenschaften
IUPAC Name |
pentyl 2-[[4-(cyanomethoxy)-6-[(2-oxo-2-pentoxyethyl)amino]-1,3,5-triazin-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O5/c1-3-5-7-10-28-15(26)13-21-17-23-18(25-19(24-17)30-12-9-20)22-14-16(27)29-11-8-6-4-2/h3-8,10-14H2,1-2H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZLVKLFFGCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CNC1=NC(=NC(=N1)OCC#N)NCC(=O)OCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one](/img/structure/B4301758.png)








![4-(2-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one](/img/structure/B4301800.png)

![2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301838.png)